

Evolutionary Conservation of the Histone H2B (29-35) Region: A Technical Guide

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Compound of Interest

Compound Name: Histone H2b(29-35)

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Executive Summary

The N-terminal tail of histone H2B, while exhibiting overall sequence divergence across eukaryotes, contains a highly conserved motif within residues 29-35. This region is a core component of the H2B Repression (HBR) domain and is critical for fundamental chromatin processes. Its evolutionary conservation underscores its importance as a hub for protein-protein interactions and post-translational modifications that govern gene expression, DNA repair, and genome stability. This technical guide provides an in-depth analysis of the evolutionary conservation of the H2B(29-35) region, its functional implications, and detailed experimental protocols for its study.

Evolutionary Conservation of the H2B (29-35) Amino Acid Sequence

The amino acid sequence of the Histone H2B (29-35) region exhibits remarkable conservation across diverse eukaryotic species, highlighting its essential role in cellular function. While the broader N-terminal tail of H2B is known for its sequence variability, this specific seven-residue stretch is a key part of the highly conserved H2B Repression (HBR) domain.

Multi-Species Sequence Alignment

An alignment of the H2B (29-35) region from representative species is presented below:

Species	Phylum/Kingdom	H2B Residues 29-35
Homo sapiens	Chordata	KESYSVY
Mus musculus	Chordata	KESYSVY
Saccharomyces cerevisiae	Ascomycota	KESYSVY
Drosophila melanogaster	Arthropoda	KESYSVY
Arabidopsis thaliana	Viridiplantae	KESYSVY

Quantitative Analysis of Conservation

The sequence conservation within this region is exceptionally high, as demonstrated in the following table.

Residue Position	Amino Acid	H. sapiens	M. musculus	S. cerevisiae	D. melanogaster	A. thaliana	Percent Identity
29	K	K	K	K	K	K	100%
30	E	E	E	E	E	E	100%
31	S	S	S	S	S	S	100%
32	Y	Y	Y	Y	Y	Y	100%
33	S	S	S	S	S	S	100%
34	V	V	V	V	V	V	100%
35	Y	Y	Y	Y	Y	Y	100%
Overall	KESYSVY	KESYSVY	KESYSVY	KESYSVY	KESYSVY	100%	

Functional Significance of the H2B (29-35) Region

The H2B(29-35) region, as part of the HBR domain, is a critical player in several nuclear processes. Its functions range from transcriptional regulation to the maintenance of genome

integrity.

- **Transcriptional Regulation:** The HBR domain is necessary for both the repression of a subset of genes, particularly near telomeres, and for the activation of others.[1] Deletion of this domain leads to the derepression of basal transcription of certain genes.[2]
- **Nucleosome Dynamics and FACT Interaction:** A primary function of this conserved region is its role in mediating the activity of the histone chaperone FACT (Facilitates Chromatin Transactions).[2][3] The HBR domain is required for FACT to efficiently remove and reassemble H2A-H2B dimers during transcription and nucleosome assembly.[2][4] Deletion of the HBR domain results in phenotypes similar to those of FACT mutants, including an increase in intragenic transcription.[2][5]
- **DNA Damage Response:** The HBR domain is implicated in the cellular response to DNA damage.[6][7]
- **Cell Cycle Progression:** Studies in yeast have shown that the HBR domain plays a role in regulating the cell cycle.[6]
- **Nuclear Localization:** The region encompassing amino acids 28 to 33 in yeast H2B acts as a nuclear localization signal.[1]

Post-Translational Modifications (PTMs) within the H2B (29-35) Region

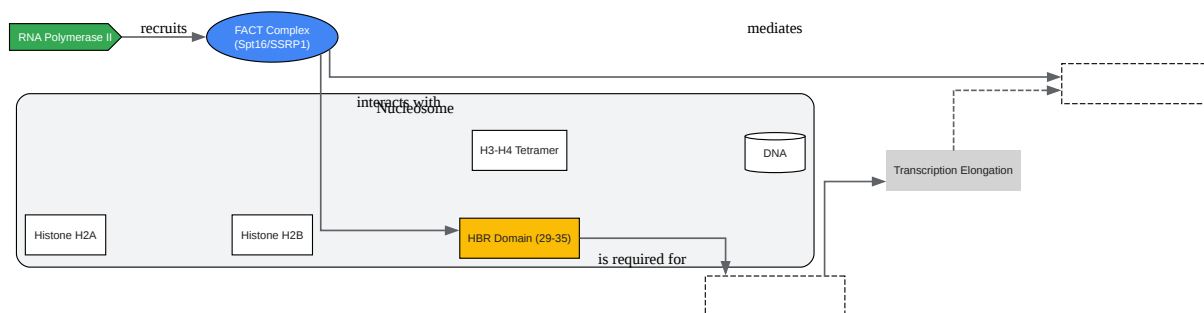
The H2B(29-35) region is also a site for critical post-translational modifications that can modulate its function.

- **Phosphorylation:** In mammalian cells, Serine 32 can be phosphorylated (H2BS32ph).[8] This modification is linked to cell transformation and is catalyzed by the ribosomal S6 kinase 2 (RSK2).[8] Elevated levels of H2BS32ph have been observed in skin cancer.[8]
- **Acetylation:** In the plant *Arabidopsis thaliana*, Lysine 32 has been identified as a site of acetylation.[9][10]
- **ADP-ribosylation:** In mouse preadipocytes, Glutamate 35 can undergo ADP-ribosylation by PARP-1. This modification inhibits the phosphorylation of the adjacent Serine 36 and plays a

role in controlling adipogenesis.[11]

Signaling Pathway: H2B HBR Domain and FACT-Mediated Nucleosome Remodeling

The interaction between the H2B HBR domain and the FACT complex is a key pathway for regulating chromatin accessibility during transcription.



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